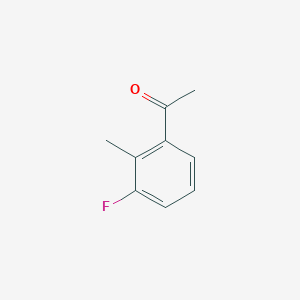

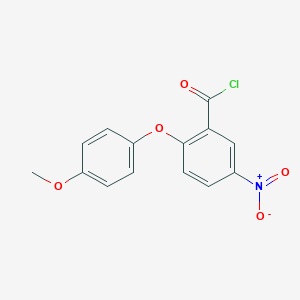

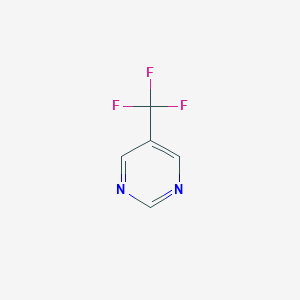

![molecular formula C7H5IN2 B070189 6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 189882-32-4](/img/structure/B70189.png)

6-iodo-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

6-Iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of 7-azaindole .

Synthesis Analysis

The synthesis of 6-Iodo-1H-pyrrolo[2,3-b]pyridine involves several steps. One method involves the polymerization of 6-ethynyl-7-azaindole, which is synthesized by ethynylation of a 6-bromo derivative . Another method involves the use of Mannich bases .Molecular Structure Analysis

The molecular structure of 6-Iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with an iodine atom attached at the 6-position . The molecular formula is C7H5IN2 and the molecular weight is 244.03 .Chemical Reactions Analysis

6-Iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions. It has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

6-Iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 244.03 . The InChI code for this compound is 1S/C7H5IN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H .Wissenschaftliche Forschungsanwendungen

Functionalization for Agrochemicals and Materials : The functionalization of 1H-pyrrolo[2,3-b]pyridine was explored to develop compounds for use in agrochemicals and functional materials. This included introducing amino groups and synthesizing podant-type compounds and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups, some of which showed high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Regioselective Functionalization : Another study achieved selective functionalization at the 6-position of 1H-pyrrolo[2,3-b]pyridine, introducing various groups like halogen, cyano, and thiocyanato, directly to the pyridine ring (Minakata, Komatsu, & Ohshiro, 1992).

Metal-Free Formation and Functionalization : A metal-free method was developed for forming 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, introducing diversity in the resulting scaffold. This method was further used for subsequent palladium-catalyzed reactions (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).

Synthesis of Substituted Derivatives : Research into 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine provided insights into synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Biological Activity and Fungicidal Properties : A study synthesized various 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives and tested them for fungicidal activity against Pyricularia oryzae, a fungus causing rice blast. A correlation was found between the activity and the ionization potentials of the derivatives (Minakata, Hamada, Komatsu, Tsuboi, Kikuta, & Ohshiro, 1997).

Wirkmechanismus

Target of Action

The primary target of 6-iodo-1H-pyrrolo[2,3-b]pyridine is the fibroblast growth factor receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

6-Iodo-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . The compound binds to the receptor, preventing the activation of downstream signaling pathways . This inhibition disrupts the normal functioning of the cell, leading to a decrease in cell proliferation and migration .

Biochemical Pathways

The primary biochemical pathway affected by 6-iodo-1H-pyrrolo[2,3-b]pyridine is the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Inhibition of FGFRs by 6-iodo-1H-pyrrolo[2,3-b]pyridine disrupts these signaling pathways, leading to a decrease in cell proliferation and migration .

Pharmacokinetics

The compound is known to be a solid at room temperature . It is recommended to be stored at -20°C . Its boiling point is predicted to be 360.7°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of FGFRs by 6-iodo-1H-pyrrolo[2,3-b]pyridine leads to a decrease in cell proliferation and migration . This can result in the inhibition of tumor growth in cancers associated with abnormal FGFR signaling .

Action Environment

The action of 6-iodo-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, temperature, and humidity . Furthermore, the compound’s efficacy may be influenced by the presence of other molecules that can interact with FGFRs.

Safety and Hazards

6-Iodo-1H-pyrrolo[2,3-b]pyridine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

The future directions for 6-Iodo-1H-pyrrolo[2,3-b]pyridine could involve further exploration of its biological activities and potential applications in medicine. For instance, research could focus on optimizing its structure to enhance its activity against specific targets . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

Eigenschaften

IUPAC Name |

6-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMMRWCGPSEGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443792 | |

| Record name | 6-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

189882-32-4 | |

| Record name | 6-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189882-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

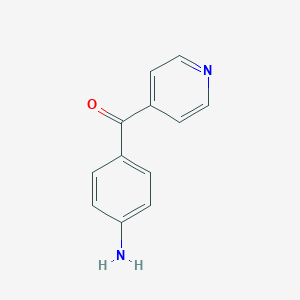

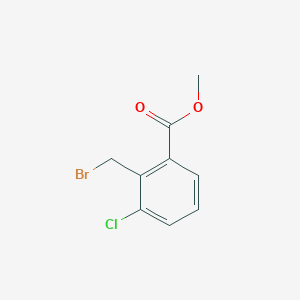

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

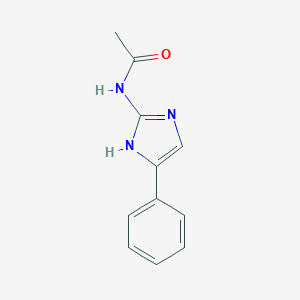

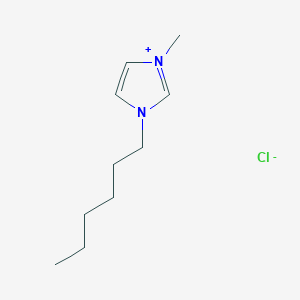

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)

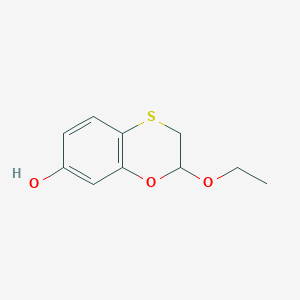

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)